3-(4-Methylpiperazin-1-yl)piperidin-2-one
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Overview
Description
“3-(4-Methylpiperazin-1-yl)piperidin-2-one” is a chemical compound with the molecular formula C10H19N3O. It is used as a reagent and building block in several synthetic applications .
Synthesis Analysis
A novel series of 2, 6-diaryl-3- (4-methylpiperazin-1-yl) piperidin-4-one derivatives were synthesized . The compounds were characterized by FT-IR, NMR, Mass spectrum, and CHN analysis .Molecular Structure Analysis
The molecular structure of “3-(4-Methylpiperazin-1-yl)piperidin-2-one” consists of a piperidine ring attached to a methylpiperazine group . The NMR spectral data suggests that the compounds have a normal chair conformation with an equatorial orientation of all the phenyl groups at C-2 and C-6 and the piperazine ring at C-3 .Chemical Reactions Analysis
The target compounds were subjected to in silico docking and ADME prediction . The compounds demonstrated good to moderate activity against gram-positive and gram-negative strains .Physical And Chemical Properties Analysis
The molecular weight of “3-(4-Methylpiperazin-1-yl)piperidin-2-one” is 197.282. The NMR spectral data provides information about the orientation of the phenyl groups and the piperazine ring .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “3-(4-Methylpiperazin-1-yl)piperidin-2-one”, focusing on unique applications:
Antibacterial Activity
Compounds derived from 3-(4-Methylpiperazin-1-yl)piperidin-2-one have been studied for their antibacterial properties. The docking simulation of the most active derivatives towards oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions, which could be beneficial in designing new antibacterial agents .
Antifungal Agents
A series of compounds including 3-(4-Methylpiperazin-1-yl)piperidin-2-one were synthesized as potential antifungal agents. These compounds were screened for their activity against various fungal strains, showing promise as antifungal agents .
Synthesis of New Amides
The compound has been used in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. These amides have potential applications in various fields, including medicinal chemistry .
Anti-inflammatory Effects
A derivative of 3-(4-Methylpiperazin-1-yl)piperidin-2-one has been investigated for its anti-nociceptive and anti-inflammatory effects. The study suggests that this compound could be developed as a new therapeutic agent for treating pain and inflammation .
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to have biological and pharmacological activity .
Future Directions
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)9-3-2-4-11-10(9)14/h9H,2-8H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUXRWRYTQFPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)piperidin-2-one |
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